Fmoc-Aib-OH

Description

The exact mass of the compound Fmoc-alpha-methylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

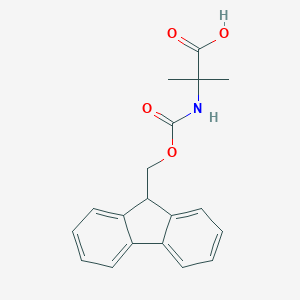

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZVEPRYYCBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373235 | |

| Record name | Fmoc-alpha-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94744-50-0 | |

| Record name | 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94744-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fmoc-alpha-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of peptide chemistry and drug development.[1][2] Its unique structural feature, the presence of two methyl groups on the α-carbon, imparts significant steric hindrance.[1][2] This steric bulk is instrumental in inducing stable secondary structures, such as 310- and α-helices, in peptides.[3] Consequently, peptides incorporating Aib residues often exhibit enhanced stability against enzymatic degradation and possess improved pharmacokinetic profiles, making them attractive candidates for therapeutic applications.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of the challenges and strategies associated with its incorporation into peptide chains.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline powder.[3][4] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Synonyms | Fmoc-α-aminoisobutyric acid, Fmoc-α-methylalanine | [4][5] |

| CAS Number | 94744-50-0 | [4][6] |

| Molecular Formula | C₁₉H₁₉NO₄ | [4][6] |

| Molecular Weight | 325.36 g/mol | [6][7] |

| Melting Point | 175 - 188 °C | [3][4][8] |

| Appearance | White to off-white powder | [3][4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. 1 mmol is clearly soluble in 2 mL of DMF. | [3][6][9] |

| Storage Conditions | 0 - 8 °C | [4] |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS follows the general principles of Fmoc chemistry. However, due to the steric hindrance of the Aib residue, modifications to standard protocols are often necessary to ensure efficient coupling.[1][2]

General Workflow for SPPS using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and highlights the key stages for the incorporation of an this compound residue.

Resin Preparation and Swelling

-

Select a resin appropriate for the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[10][11]

-

Place the resin in a reaction vessel and add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin beads.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12] This ensures that the reactive sites within the resin are accessible.

-

After swelling, drain the solvent.

Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[10][12]

-

Agitate the mixture for an initial 2-3 minutes, then drain the solution.[13]

-

Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 15-30 minutes to ensure complete removal of the Fmoc protecting group.[10]

-

Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

Coupling of this compound

Due to the steric hindrance of the α,α-disubstituted nature of Aib, the coupling step is often slower and more challenging than for standard proteinogenic amino acids.[1][2] The choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.

Recommended Coupling Reagents:

-

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling hindered amino acids.[14][15]

-

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust coupling reagent suitable for this purpose.[6]

-

Carbodiimides with Additives: A combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) has been shown to be very effective, particularly with microwave assistance.[3][15]

Coupling Protocol (using HATU):

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

-

Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.[12]

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for an extended period, typically 2-4 hours, or even overnight, at room temperature.[1] Microwave irradiation can significantly shorten the required reaction time.[2][3]

Monitoring the Coupling Reaction

-

After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a qualitative test, such as the Kaiser test (ninhydrin test), to detect the presence of free primary amines.[16]

-

A negative Kaiser test (yellow beads) indicates that the coupling is complete. A positive test (blue beads) signifies incomplete coupling.

-

If the coupling is incomplete, a second coupling (double coupling) with fresh reagents is recommended.[16]

Capping of Unreacted Amines

If unreacted amines persist after a double coupling, it is advisable to cap them to prevent the formation of deletion peptide sequences.

-

Wash the resin with DMF.

-

Add a capping solution, typically a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF, to the resin.

-

Agitate for 15-30 minutes.

-

Wash the resin thoroughly with DMF.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[17][18]

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[19]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced structural stability and biological activity. While its incorporation into peptide chains presents challenges due to steric hindrance, these can be effectively overcome by optimizing the coupling conditions, including the use of potent coupling reagents and extended reaction times or microwave assistance. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their peptide synthesis endeavors. A thorough understanding of the chemical properties and synthetic nuances of this unique amino acid derivative is paramount to harnessing its full potential in the creation of novel and effective peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy Fmoc-L-Ile-Aib-OH [smolecule.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. peptide.com [peptide.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

Solubility Profile of Fmoc-Aib-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid (Fmoc-Aib-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this sterically hindered amino acid derivative is paramount for researchers, scientists, and drug development professionals to ensure efficient coupling reactions and high-purity peptide production. This document outlines known solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for peptide synthesis workflows.

| Solvent | Chemical Formula | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL[1] | ~0.615 M | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal results.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble | ~0.5 M | Determined at a concentration of 1 mmole in 2 mL of solvent.[2][3] |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Good Solubility | 0.2 M | All Fmoc L-amino acids, including this compound, demonstrated good solubility at this concentration.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5][6] | - | Quantitative data not readily available. |

| Chloroform | CHCl₃ | Soluble[5][6] | - | Quantitative data not readily available. |

| Ethyl Acetate | C₄H₈O₂ | Soluble[5][6] | - | Quantitative data not readily available. |

| Acetone | C₃H₆O | Soluble[5][6] | - | Quantitative data not readily available. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on standard laboratory practices for solubility assessment of protected amino acids.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., NMP, DCM, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Thermostatic chamber or water bath

-

Calibrated volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of this compound (e.g., 100 mg) into a clean, dry vial.

-

Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic chamber or water bath set to the desired experimental temperature (e.g., 25 °C) and stir using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow any undissolved solid to settle.

-

Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue (this compound) is achieved.

-

Calculate the solubility in mg/mL by dividing the mass of the dried residue by the volume of the supernatant taken.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer at an appropriate wavelength.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L).

-

Specify the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Matrix Innovation [matrix-innovation.com]

- 3. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 94744-50-0 [chemicalbook.com]

- 6. This compound | 94744-50-0 [m.chemicalbook.com]

A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), a critical building block in modern peptide synthesis. We delve into the commercial supplier landscape, offering a comparative analysis of available products. Furthermore, this guide presents detailed experimental protocols for the efficient incorporation of this sterically hindered amino acid, alongside insights into the unique structural and biological implications of Aib-containing peptides.

Commercial Suppliers and Product Specifications

The selection of a high-quality this compound is paramount for the successful synthesis of complex peptides. A multitude of chemical suppliers offer this reagent with varying purity levels and pricing. Below is a summary of prominent commercial suppliers and their product specifications to aid in your selection process.

| Supplier | Product/Catalog Number | Purity (Typical) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich (Novabiochem®) | 852049 | ≥99.0% (HPLC)[1] | C₁₉H₁₉NO₄[1][2] | 325.36[1][2] | 94744-50-0[1][2] |

| MedChemExpress | HY-79648 | 99.90% (HPLC)[3] | C₁₉H₁₉NO₄[3] | 325.36[3] | 94744-50-0[3] |

| Chem-Impex | 02146 | ≥98% (HPLC)[4] | C₁₉H₁₉NO₄[4] | 325.37[4] | 94744-50-0[4] |

| Bachem AG | 4013932 | Not specified | C₁₉H₁₉NO₄[2] | 325.36[2] | 94744-50-0[2] |

| Activotec | FLU-05 | Not specified | Not specified | Not specified | 94744-50-0[5] |

| Matrix Innovation | FL-001-2101 | ≥98%[6] | C₁₉H₁₉NO₄[6] | 325.37[6] | 94744-50-0[6] |

| AbMole BioScience | M54161 | >99.0%[7] | C₁₉H₁₉NO₄[7] | 325.36[7] | 94744-50-0[7] |

| Aapptec Peptides | UZF011 | Not specified | C₁₉H₁₉NO₄[8] | 325.4[8] | 94744-50-0[8] |

| CDH Fine Chemical | TC1653 | Not specified | Not specified | 325.36[9] | 94744-50-0[9] |

| Simson Pharma Limited | Not specified | Not specified | Not specified | Not specified | 94744-50-0[10] |

The Role of α-Aminoisobutyric Acid (Aib) in Peptide Science

α-Aminoisobutyric acid is a non-proteinogenic amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon.[11] This unique structure imparts significant conformational constraints on the peptide backbone, promoting the formation of stable helical structures, such as 3₁₀-helices and α-helices.[11][12][13] The incorporation of Aib residues into peptides offers several advantages for drug development and research:

-

Enhanced Metabolic Stability: The steric hindrance provided by the gem-dimethyl group confers resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[11][14]

-

Increased Membrane Permeability: Aib-rich peptides often exhibit improved ability to cross cell membranes.[11][15]

-

Structural Pre-organization: By inducing and stabilizing helical conformations, Aib can help to mimic the bioactive structures of natural peptides and proteins, potentially leading to higher binding affinities and specificities.[11][12][16]

Aib is naturally found in a class of fungal antibiotics known as peptaibols, such as alamethicin.[7][11] These peptides are known to form voltage-gated ion channels in cell membranes, leading to antimicrobial and antifungal activity.[7]

Experimental Protocols for the Incorporation of this compound

The steric hindrance of this compound presents a challenge for its efficient incorporation during solid-phase peptide synthesis (SPPS). Standard coupling conditions may result in low coupling efficiency and the formation of deletion sequences. The following protocols are recommended to overcome these challenges.

Materials and Reagents:

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v) for Fmoc deprotection

-

High-potency coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

-

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether for peptide precipitation

Protocol 1: Standard Coupling of this compound

This protocol is a starting point and may require optimization based on the specific peptide sequence.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of this compound, 3-5 equivalents of a coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test in Protocol 1 remains positive, a double coupling is recommended.

-

First Coupling: Follow steps 1-3 of Protocol 1.

-

Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling: Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1. Add this to the resin and allow the reaction to proceed for another 1-2 hours.

-

Final Wash and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection.

Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection and any N-terminal modifications, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizing Key Processes in Peptide Synthesis

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of action for Aib-containing peptaibols on a cell membrane.

Caption: Logical relationships in troubleshooting low coupling efficiency of this compound.

Conclusion

This compound is an invaluable tool for peptide chemists seeking to design peptides with enhanced stability, defined secondary structures, and potent biological activities. While its incorporation requires special consideration due to steric hindrance, the use of appropriate high-potency coupling reagents and optimized protocols can ensure high-yield synthesis. The commercial availability of high-purity this compound from a range of suppliers facilitates its broad application in academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis of novel Aib-containing peptides.

References

- 1. Frontiers | Structural Diversity and Bioactivities of Peptaibol Compounds From the Longibrachiatum Clade of the Filamentous Fungal Genus Trichoderma [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Ion Channel-Forming Alamethicin Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peptaibol - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Signal transduction across alamethicin ion channels in the presence of noise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, has emerged as a powerful tool in peptide chemistry and drug design. Its unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone, favoring the adoption of helical secondary structures. This inherent bias towards helicity profoundly influences the physicochemical and biological properties of peptides, leading to enhanced proteolytic stability, increased receptor binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the role of Aib in peptide chemistry, covering its synthesis, conformational effects, and diverse applications in therapeutic peptide development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to equip researchers with the practical knowledge to leverage Aib in their own research and development endeavors.

Introduction: The Significance of Aminoisobutyric Acid

Peptides are a versatile class of biomolecules with a broad spectrum of biological activities, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including conformational flexibility and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids is a widely adopted strategy to overcome these challenges. Among these, α-aminoisobutyric acid (Aib) has garnered considerable attention due to its profound impact on peptide structure and function.

The defining characteristic of Aib is the presence of two methyl groups on its α-carbon, which sterically restricts the available Ramachandran space for its φ and ψ dihedral angles. This constraint strongly promotes the formation of well-defined helical structures, primarily 3₁₀-helices and α-helices.[1][2] By pre-organizing the peptide backbone into a bioactive conformation, Aib can reduce the entropic penalty of binding to a biological target, thereby enhancing binding affinity.[1] Furthermore, the steric hindrance provided by the gem-dimethyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[3]

This guide will delve into the fundamental aspects of Aib chemistry, from its incorporation into peptide sequences to its transformative effects on their therapeutic potential.

Synthesis of Aib-Containing Peptides

The synthesis of peptides containing the sterically hindered Aib residue requires specialized strategies to achieve efficient coupling. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods have been successfully employed.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for synthesizing Aib-containing peptides. However, the steric bulk of Aib presents challenges for standard coupling protocols, often leading to incomplete reactions. To overcome this, more potent coupling reagents and modified reaction conditions are necessary.

Experimental Protocol: Fmoc-SPPS of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Aib-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate).[4][5]

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

HPLC-grade acetonitrile and water

-

Solid Phase Peptide Synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

-

Aib Coupling:

-

Due to steric hindrance, Aib coupling requires more rigorous conditions.

-

Method A (HCTU): Use a longer coupling time (e.g., 4-6 hours) or double coupling.

-

Method B (DIC/Oxyma): Dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 10-15 minutes. Add the solution to the resin and shake for 4-6 hours.[4][5]

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Solution-Phase Synthesis

Solution-phase synthesis is also a viable method for preparing Aib-containing peptides, particularly for shorter sequences or large-scale production. This approach involves the stepwise coupling of protected amino acid fragments in solution, followed by purification after each step. The 'azirine/oxazolone method' is a notable strategy for the incorporation of Aib in solution-phase synthesis.[6]

Experimental Protocol: A General Approach to Solution-Phase Aib Peptide Synthesis

This protocol provides a general overview of a solution-phase coupling step.

Materials:

-

N-terminally protected peptide fragment (e.g., Boc-peptide-OH)

-

C-terminally protected amino acid or peptide fragment (e.g., H-Aib-OMe)

-

Coupling reagent (e.g., DEPC - Diethyl pyrocarbonate)[6]

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine)

-

Reagents for deprotection (e.g., TFA for Boc removal, LiOH for methyl ester hydrolysis)

Procedure:

-

Fragment Coupling:

-

Dissolve the N-protected peptide acid and the C-protected amino/peptide amine in an appropriate solvent.

-

Add the coupling reagent and a base.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture (e.g., extraction, washing) and purify the product (e.g., column chromatography).

-

-

Deprotection:

-

Selectively remove either the N-terminal or C-terminal protecting group to prepare the fragment for the next coupling step.

-

-

Repeat Cycles: Repeat the coupling and deprotection steps to elongate the peptide chain.

Conformational Effects of Aib

The primary and most significant role of Aib is its profound influence on peptide secondary structure. The steric clash of the gem-dimethyl groups severely restricts the Ramachandran plot to the helical regions (α-helix and 3₁₀-helix).

Helicity Induction

Even a single Aib residue can induce a helical turn in a peptide chain.[7] The incorporation of multiple Aib residues leads to the formation of stable, well-defined helical structures.[8] The type of helix formed (α-helix vs. 3₁₀-helix) depends on the peptide sequence, length, and the surrounding solvent environment. Circular dichroism (CD) spectroscopy is a key technique used to assess the helical content of Aib-containing peptides. Helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

Table 1: Quantitative Analysis of Aib-Induced Helicity

| Peptide | Aib Position(s) | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | % Helicity (approx.) | Reference |

| A12L/A20L | None | -18,000 | 50% | [7] |

| A12L/A20L analog | D-amino acid substitutions | -8,000 to -12,000 | 20-35% | [7] |

| Thermolysin fragment (255-316) | Ala304 | Tm = 63.5 °C | - | [7] |

| Thermolysin fragment (255-316) | Aib304 | Tm = 65.7 °C | - | [7] |

| Thermolysin fragment (255-316) | Aib309 | Tm = 68.9 °C | - | [7] |

Note: The % helicity is an estimation and can be calculated using various formulas that take into account peptide length and temperature.[9] The increase in melting temperature (Tm) for the thermolysin fragments indicates enhanced thermal stability of the helical structure upon Aib substitution.[7]

Impact on Biological Properties and Therapeutic Applications

The structural rigidity and helical conformation conferred by Aib have significant implications for the biological activity and therapeutic potential of peptides.

Enhanced Proteolytic Stability

The gem-dimethyl group of Aib sterically hinders the approach of proteases, protecting adjacent peptide bonds from cleavage. This leads to a dramatic increase in the peptide's half-life in biological fluids.

Experimental Protocol: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease like trypsin.

Materials:

-

Aib-containing peptide and native control peptide

-

Trypsin solution

-

Phosphate buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Incubation: Incubate the peptide (at a final concentration of, for example, 1 mg/mL) with trypsin (e.g., at a 1:100 enzyme-to-substrate ratio) in PBS at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Table 2: Proteolytic Stability of Aib-Containing Peptides

| Peptide | Modification | Protease | Half-life (t₁/₂) | Fold Increase in Stability | Reference |

| Native GLP-1 | - | DPP-IV | ~2 min | - | [3] |

| Semaglutide | Aib at position 8 | DPP-IV | ~7 days (in vivo) | >5000 | [1][6][10] |

| MAP | Alanine residues | Trypsin and Pronase | Rapidly degraded | - | [11] |

| MAP(Aib) | Aib residues | Trypsin and Pronase | Resistant to degradation | Significant | [11] |

| Nucleopeptide | No Aib | Serum enzymes | Unstable | - | [2] |

| Nucleopeptide | One Aib residue | Serum enzymes | Significantly increased stability | - | [2] |

| Nucleopeptide | Four Aib residues | Serum enzymes | Substantially unaffected | - | [2] |

Enhanced Receptor Binding and Potency

By pre-organizing a peptide into its bioactive helical conformation, Aib can enhance its binding affinity to its target receptor. This often translates to increased biological potency.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

-

Aib-containing peptide and native peptide (as unlabeled competitors)

-

Binding buffer

-

Scintillation counter or gamma counter

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand (e.g., by filtration).

-

Quantification: Quantify the amount of bound radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Table 3: Receptor Binding Affinities of Aib-Containing Peptides

| Peptide Family | Peptide | Receptor | Binding Affinity (Ki or IC₅₀) | Reference |

| Opioid | Deltorphin C | δ-opioid | Ki = 1.2 nM | [1] |

| Opioid | [Aib²]Deltorphin C | δ-opioid | Ki = 0.12 nM | [1] |

| Opioid | [Aib³]Deltorphin C | δ-opioid | Ki = 3.6 nM | [1] |

| GLP-1 Analog | GLP-1 | GLP-1R | IC₅₀ = 1.5 nM | [12] |

| GLP-1 Analog | [Aib⁸, Aib³⁵]-GLP-1 | GLP-1R | IC₅₀ = 1.1 nM | [12] |

Applications in Drug Design

The unique properties of Aib have been exploited in the design of a wide range of therapeutic peptides:

-

Metabolic Diseases: Aib is a key component in several long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes, such as semaglutide. The Aib residue at position 8 protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3]

-

Antimicrobial Peptides (AMPs): The incorporation of Aib into AMPs can enhance their helical structure, which is often crucial for their membrane-disrupting activity, leading to increased potency.[8]

-

Cell-Penetrating Peptides (CPPs): Aib-containing CPPs have shown improved cellular uptake and resistance to intracellular proteases, making them more effective delivery vehicles for therapeutic cargo.[11]

-

CNS-Targeting Therapeutics: The increased lipophilicity and conformational stability provided by Aib can facilitate the crossing of the blood-brain barrier, opening up possibilities for treating neurological disorders.[3]

Visualizing Workflows and Pathways

Experimental Workflows

Signaling Pathways

Conclusion

Aminoisobutyric acid is a cornerstone of modern peptide chemistry and drug design. Its ability to enforce helical conformations provides a powerful strategy to overcome the inherent limitations of native peptides. The resulting Aib-containing analogs exhibit enhanced proteolytic stability, improved receptor binding, and superior pharmacokinetic profiles, making them highly attractive candidates for therapeutic development. As our understanding of the nuanced effects of Aib on peptide structure and function continues to grow, so too will its applications in creating the next generation of peptide-based medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for working with Aib, empowering researchers to harness its full potential in their scientific pursuits.

References

- 1. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Circular Dichroism: Peptide Mapping Workflow Reveals Diversity | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 11. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Lability of the Fmoc Protecting Group.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique stability under acidic conditions and its controlled lability in the presence of mild bases. This duality allows for an elegant orthogonal strategy in the synthesis of complex peptides. This in-depth technical guide provides a comprehensive overview of the chemical principles governing the stability and lability of the Fmoc group, detailed experimental protocols, and a thorough examination of the kinetics and side reactions associated with its use.

The Chemical Core of Fmoc: A Tale of Stability and Controlled Release

The utility of the Fmoc group lies in its remarkable stability to acidic reagents, which are often employed for the cleavage of side-chain protecting groups in peptide synthesis.[1][2] This stability is contrasted by its predictable and rapid removal under mild basic conditions, a characteristic that is central to its application in SPPS.[3][4]

The acidic proton on the β-carbon of the fluorenyl group is the key to its base-lability.[5] In the presence of a base, typically a secondary amine like piperidine, this proton is abstracted, initiating an E1cB (Elimination, Unimolecular, conjugate Base) elimination reaction.[5] This results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[6] The DBF byproduct is subsequently scavenged by the excess amine in the reaction mixture to form a stable adduct, preventing its interference with the newly liberated amine.[6]

Quantitative Insights into Fmoc Stability and Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the peptide sequence itself. The following tables summarize the quantitative data on the stability and lability of the Fmoc group under various conditions.

Table 1: Stability of the Fmoc Group under Acidic and Basic Conditions

| Condition | Reagent | Time | Stability |

| Acidic | Trifluoroacetic acid (TFA) | 24 hours | Stable |

| Acidic | HBr in Acetic Acid | 2 hours | Stable |

| Basic | 1 M NaOH | Minutes | Labile |

| Basic | 20% Piperidine in DMF | Seconds to Minutes | Labile |

Table 2: Kinetics of Fmoc Deprotection with Various Bases in DMF

| Base (Concentration) | Half-life (t₁/₂) | Relative Rate |

| Piperidine (20%) | ~7 seconds | 1.0 |

| Piperazine (5%) + DBU (2%) | Faster than 20% Piperidine | >1.0 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2%) | Very Fast | >>1.0 |

| Morpholine (50%) | Slower than Piperidine | <1.0 |

| Triethylamine (TEA) | Very Slow | <<1.0 |

Key Experimental Protocols

Accurate and reproducible experimental procedures are critical for the successful application of Fmoc chemistry. The following are detailed protocols for the protection of an amino acid with Fmoc, the deprotection of an Fmoc-protected amino acid on a solid support, and the monitoring of this deprotection.

Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide).

Materials:

-

Amino acid

-

Fmoc-OSu

-

10% aqueous sodium carbonate solution

-

Dioxane

-

Diethyl ether

-

1 M Hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve the amino acid in the 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-12 hours.

-

After the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.[7]

Solid-Phase Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc group from a peptide-resin in SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3 times), followed by IPA (3 times), and then DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[9][10]

Materials:

-

Filtrate from the Fmoc deprotection steps

-

DMF

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect the combined filtrate from the two deprotection steps in a volumetric flask of a known volume.

-

Dilute the filtrate to the mark with DMF.

-

Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

-

The extent of Fmoc removal can be quantified using the Beer-Lambert law, with the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct being approximately 7800 M⁻¹cm⁻¹.[6][11]

Navigating the Landscape of Side Reactions

While Fmoc chemistry is robust, certain side reactions can occur, particularly with sensitive peptide sequences. A thorough understanding of these side reactions is crucial for optimizing synthesis outcomes.

Aspartimide Formation

Aspartimide formation is a significant side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain.[12][13] The backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, especially under the basic conditions of Fmoc deprotection, to form a five-membered succinimide ring.[13] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[13][14] Sequences with Asp followed by a small amino acid like glycine (Asp-Gly) are particularly prone to this side reaction.[13] The use of sterically hindered side-chain protecting groups on the Asp residue, such as O-2,4-dichlorobenzyl (O-Dcb) or O-1-adamantyl (O-Ada), can significantly reduce aspartimide formation.[15]

Diketopiperazine Formation

Diketopiperazine (DKP) formation is another common side reaction, particularly at the dipeptide stage of SPPS.[16][17] After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine.[18] This side reaction is highly sequence-dependent, with sequences containing proline or other secondary amino acids at the C-terminus being especially susceptible.[19] Strategies to minimize DKP formation include the use of 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance, and employing alternative Fmoc removal solutions like 2% DBU/5% piperazine in NMP.[18]

Visualizing the Chemistry of Fmoc

Diagrams illustrating the key chemical transformations and workflows are essential for a clear understanding of Fmoc chemistry.

Caption: Fmoc protection of an amino acid.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. connectsci.au [connectsci.au]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered amino acids, a class of non-proteinogenic amino acids, are characterized by bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα). These modifications introduce significant conformational constraints, making them invaluable tools in peptide design, medicinal chemistry, and materials science.[1][2][3] The replacement of the α-hydrogen with an alkyl group or other substituents leads to α,α-disubstituted amino acids, which profoundly influence the secondary structure of peptides.[4][5] Similarly, N-alkylation of the peptide backbone reduces conformational flexibility and can enhance proteolytic stability.[3] This technical guide provides an in-depth overview of the core aspects of sterically hindered amino acids, including their synthesis, conformational properties, and applications, with a focus on their role in drug development.

Core Concepts of Sterically Hindered Amino Acids

The defining feature of sterically hindered amino acids is the presence of bulky groups that restrict the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This steric hindrance forces the peptide chain to adopt well-defined secondary structures, such as helices and β-turns, even in short sequences.[6]

One of the most studied examples is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 3(10)-helices.[6][7] The presence of two methyl groups on the α-carbon restricts its conformational freedom, favoring helical structures.[6] Other α,α-disubstituted amino acids, such as Cα,α-dibenzylglycine (Dbg), also impart rigidity to the peptide backbone and can be used to study π-π interactions.[8] N-methylated amino acids, while also sterically hindered, introduce a different set of conformational preferences and can be found in many biologically active natural products.[2]

The incorporation of these unnatural amino acids into peptides can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties, making them highly valuable in the design of novel therapeutics.[8][9]

Synthesis of Sterically Hindered Amino Acids

The synthesis of sterically hindered amino acids and their incorporation into peptides presents significant challenges due to the reduced reactivity of the sterically crowded centers.[2][10] However, several synthetic strategies have been developed to overcome these hurdles.

General Synthetic Approaches

Common methods for the preparation of α,α-disubstituted amino acids include the Bucherer-Bergs and Strecker syntheses.[1] However, for more sterically hindered variants, these methods can be inefficient.[1] Alternative approaches often utilize glycine anion or cation equivalents.[1] One effective method involves the alkylation of ethyl nitroacetate, which can be doubly C-alkylated in good to excellent yields.[1] Another versatile method is the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-carboxyanhydrides (NCAs).[11][12] This process is tolerant of a wide variety of functional groups and allows for the synthesis of N-acylated, gem-disubstituted amino acids that are not easily accessible through traditional acylation chemistry.[11][12]

Experimental Protocol: Synthesis of N-Boc-α,α-dibenzylglycine

This protocol is a generalized procedure based on the alkylation of a glycine equivalent.

Materials:

-

Ethyl N-(diphenylmethylene)glycinate

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (1M)

-

Diethyl ether

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl N-(diphenylmethylene)glycinate (1 equivalent) in dry THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.

-

Dialkylation: To the resulting enolate solution, add benzyl bromide (2.5 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis of the Schiff Base: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid until the pH is approximately 2. Stir vigorously for 4 hours at room temperature to hydrolyze the imine.

-

Extraction and Boc Protection: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Dissolve the crude amino ester in a 1:1 mixture of THF and water. Add sodium bicarbonate (3 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents). Stir vigorously at room temperature overnight.

-

Saponification: Add 1M sodium hydroxide solution to the reaction mixture until the pH is approximately 12. Stir at room temperature for 6 hours to hydrolyze the ester.

-

Purification: Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3 and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude N-Boc-α,α-dibenzylglycine by silica gel column chromatography.

Peptide Synthesis with Sterically Hindered Amino Acids

Incorporating sterically hindered amino acids into a peptide chain via solid-phase peptide synthesis (SPPS) is notoriously difficult.[2][3] The steric bulk around the amine and carboxylic acid groups significantly slows down the coupling reaction.[10]

Challenges and Solutions in SPPS

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields.[10] More potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally required.[13] Even with these reagents, double or triple coupling cycles may be necessary.[13]

Microwave-assisted SPPS has emerged as a powerful technique to enhance the efficiency of coupling sterically hindered residues.[2] The use of microwave energy can significantly accelerate the reaction rates and improve coupling yields, making the synthesis of challenging peptide sequences more feasible.[2]

Experimental Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib

This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Aib into a peptide sequence on a rink amide resin using a microwave peptide synthesizer.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Aib-OH)

-

Coupling reagent: HBTU/HOBt (1-Hydroxybenzotriazole) or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes). Drain and repeat the deprotection step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), HOBt (4 equivalents), and DIEA (8 equivalents) in DMF.

-

Add the coupling solution to the resin.

-

Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For sterically hindered amino acids like this compound, the coupling time and/or temperature may be increased, or a double coupling may be performed.

-

Drain the reaction vessel and wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Conformational Properties

The incorporation of sterically hindered amino acids has a predictable and significant impact on the backbone conformation of peptides. The allowed regions in the Ramachandran plot are severely restricted for these residues.

| Amino Acid | Typical φ Angle (°) | Typical ψ Angle (°) | Predominant Secondary Structure |

| α-Aminoisobutyric acid (Aib) | ±57 | ±47 | 3(10)-helix, α-helix |

| Diethylglycine (Deg) | - | - | Fully extended C5 conformation |

| Dipropylglycine (Dpg) | - | - | Fully extended C5 conformation |

| Cα,α-dibenzylglycine (Dbg) | - | - | Rigid, extended conformations |

Data compiled from multiple sources discussing peptide conformation.[5][12][14]

Visualization of Workflows and Pathways

Experimental Workflow for Biological Screening of Synthetic Peptides

The following diagram illustrates a typical workflow for assessing the biological activity of newly synthesized peptides containing sterically hindered amino acids.

Caption: Workflow for the synthesis, purification, biological screening, and optimization of peptides.

GPCR Signaling Pathway Activated by a Peptide Agonist

Peptides containing unnatural amino acids can be designed to act as potent and selective agonists or antagonists of G protein-coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.

Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide agonist.

Conclusion

Sterically hindered amino acids are powerful tools for modulating the structure and function of peptides. Their ability to induce specific secondary structures and enhance proteolytic stability has made them indispensable in the development of peptidomimetics and novel therapeutics. While their synthesis and incorporation into peptides can be challenging, modern techniques such as microwave-assisted SPPS have greatly improved their accessibility. The continued exploration of new sterically hindered amino acids and their applications will undoubtedly lead to the discovery of novel bioactive peptides with significant therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. research.vu.nl [research.vu.nl]

- 6. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and modification of dibenzylglycine derivatives via the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

The Ubiquitous α-Aminoisobutyric Acid: A Linchpin in the Structure and Function of Fungal Peptaibols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a hallmark of peptaibols, a class of fungal non-ribosomal peptides renowned for their antimicrobial and membrane-disrupting activities. The unique structural properties of Aib, particularly the gem-dimethyl group at its α-carbon, impart significant conformational constraints on the peptide backbone, promoting the formation of stable helical structures. This technical guide provides an in-depth exploration of the natural occurrence of Aib in peptaibols, its structural significance, biosynthesis, and the experimental methodologies employed for its study. Quantitative data on Aib distribution is summarized, and detailed protocols for key analytical techniques are provided to facilitate further research and development in this field.

Introduction: The Significance of Aib in Peptaibols

Peptaibols are a diverse family of linear, microheterogeneous peptides produced by filamentous fungi, particularly from genera such as Trichoderma, Emericellopsis, and Penicillium.[1][2][3] Their lengths typically range from 5 to 20 amino acid residues.[4] A defining characteristic of peptaibols is the high abundance of α-aminoisobutyric acid (Aib), which can constitute up to 40% of the total amino acid content.[5] The name "peptaibol" itself is a portmanteau of pept ide, Aib , and C-terminal amino alcohol , highlighting the central role of this unusual amino acid.[4]

The incorporation of Aib residues has profound consequences for the structure and function of peptaibols. The steric hindrance imposed by the two methyl groups at the α-carbon restricts the Ramachandran angles (φ, ψ) of the peptide backbone, strongly favoring the adoption of helical conformations, predominantly α-helices and 3₁₀-helices.[6] This rigid, helical structure is crucial for the primary biological activity of peptaibols: the formation of voltage-gated ion channels in lipid membranes, which disrupts cellular integrity and leads to cell death.[5] Furthermore, the α,α-disubstitution of Aib renders peptaibols highly resistant to degradation by proteases, enhancing their metabolic stability and potential as therapeutic agents.

Quantitative Distribution of Aib in Peptaibol Subfamilies

Below is a summary of available quantitative data on Aib distribution in selected peptaibol groups. It is important to note that this represents a snapshot of the known diversity, and further analysis of the expanding peptaibol sequence data is required for a complete picture.

| Peptaibol Subfamily/Group | Length (Residues) | Notable Aib Distribution Patterns | References |

| SF1 (e.g., Trichotoxins) | 18-20 | General sequence often shows Aib at positions 1, 3, 5, 7, 8, 9, 12, 14, 16, and 17. The sequence Ac-Aib-Gly-Aib-Lxx-Aib-Gln-Aib-Aib-Aib-Aib/Ala-Ala-Aib/Ala-Aib-Pro-Lxx-Aib-Aib-Aib/Vxx-Gln/Glu-Valol is a representative model. | [7] |

| SF4 (e.g., Harzianins HC) | 11-14 | A common pattern is Ac-XXX-XXX-XXX-Aib-Pro-Ser-XXX-Aib-Pro-XXX-XXX-Aib-Pro-XXXol. A recently identified series within this subfamily shows a constant Aib at position 10. | [10] |

| Longibrachiatum Clade Group A | 20 | Conserved Aib at multiple positions. | [11] |

| Longibrachiatum Clade Group B | 20 | Differentiated from Group A by the presence of Aib instead of Leucine/Isoleucine (Lxx) at position 12. Higher percentage of Valine/Isovaline (Vxx) instead of Aib at position 5 compared to Group A. | [11] |

Biosynthesis of Aib and its Incorporation into Peptaibols

Peptaibols are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1] These modular enzymes function as an assembly line, where each module is responsible for the incorporation of a specific amino acid. The biosynthesis of Aib itself is a fascinating enzymatic process that occurs prior to its incorporation into the growing peptide chain.

Recent studies have elucidated a three-step biosynthetic pathway for Aib in Penicillium, starting from the proteinogenic amino acid L-valine.[6][12][13]

-

Aziridine Formation: A non-heme iron and α-ketoglutarate-dependent (FeII/αKG) oxygenase, TqaL, catalyzes the formation of an aziridine ring from L-valine.[6][12][13]

-

Aziridine Ring Opening: A haloalkanoic acid dehalogenase (HAD)-type hydrolase, TqaF, opens the strained aziridine ring.[6][12][13]

-

Oxidative Decarboxylation: A NovR/CloR-like non-heme iron oxygenase, TqaM, performs an oxidative decarboxylation to yield Aib.[6][12][13]

Once synthesized, Aib is recognized and activated by a specific adenylation (A) domain within the NRPS module. The activated Aib is then tethered to a thiolation (T) or peptidyl carrier protein (PCP) domain before being incorporated into the elongating peptaibol chain through the action of a condensation (C) domain.

Experimental Protocols

The study of Aib-containing peptaibols requires a combination of sophisticated analytical techniques for their isolation, purification, and structural characterization.

Isolation and Purification of Peptaibols by High-Performance Liquid Chromatography (HPLC)

Objective: To purify peptaibols from a crude fungal extract.

Methodology:

-

Extraction: Fungal mycelia are typically extracted with organic solvents such as methanol or a mixture of dichloromethane and methanol. The resulting extract is then dried and redissolved in a suitable solvent for HPLC analysis.

-

Sample Preparation: The crude extract is dissolved in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) and filtered through a 0.22 µm syringe filter to remove particulate matter.

-

HPLC System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the peptaibols based on their hydrophobicity. A typical gradient might be:

-

0-5 min: 20% B

-

5-45 min: 20-80% B

-

45-50 min: 80-100% B

-

50-55 min: 100% B

-

55-60 min: 100-20% B

-

-

Detection: Elution is monitored by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions corresponding to the observed peaks are collected for further analysis.

-

Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.

Structural Elucidation by Mass Spectrometry (MS)

Objective: To determine the amino acid sequence of a purified peptaibol.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

-

Sample Infusion: The purified peptaibol solution is directly infused into the ESI source.

-

MS1 Analysis: A full scan MS1 spectrum is acquired to determine the molecular weight of the peptaibol. Peptaibols often appear as singly or doubly charged ions (e.g., [M+H]⁺, [M+Na]⁺, [M+2H]²⁺).

-

MS/MS Analysis (Sequencing): The molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Fragmentation Analysis: The resulting fragment ions (b- and y-ions) are analyzed in the second mass analyzer. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. The presence of Aib is indicated by a characteristic mass difference of 85.06 Da.

-